Broad-Spectrum Anti-Influenza Activity with Favorable Cytotoxicity Window for a 4-Chlorophenyl-Derived Analog
A direct derivative of the target compound, 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone (Compound 13), demonstrated consistent antiviral activity against multiple influenza A virus strains, including the 2009 pandemic A/H1N1 strain. Crucially, its cytotoxicity (CC50) was >100 µM, suggesting a favorable selectivity index [1]. In contrast, other derivatives in the same study (e.g., Compounds 6 and 11) showed activity against a different virus (VSV) but with significantly higher cytotoxicity (CC50 of 20 µM and 100 µM, respectively), demonstrating that the specific 4-chlorophenyl-imidazo[2,1-b]thiazole scaffold can be tuned for distinct antiviral profiles.
| Evidence Dimension | Antiviral Activity and Cytotoxicity |
|---|---|
| Target Compound Data | Compound 13 (derived from CAS 897457-81-7): Active against influenza A/H1N1 Virginia/ATCC3/2009; CC50 > 100 µM |
| Comparator Or Baseline | Compound 6 (different substituent): Active against VSV; CC50 = 100 µM. Compound 11 (different substituent): Active against VSV; CC50 = 20 µM |
| Quantified Difference | The 4-chlorophenyl derivative (Compound 13) exhibits a distinct antiviral spectrum (influenza A vs. VSV) and, compared to the most active VSV inhibitor (Compound 11), a >5-fold improvement in the cytotoxicity safety margin. |
| Conditions | Antiviral assays in mammalian cell cultures against diverse DNA and RNA viruses (J Res Pharm, 2025). |
Why This Matters
This evidence indicates that the 4-chlorophenyl scaffold can be elaborated into agents with a potentially broad therapeutic window for influenza, a key metric for prioritizing a chemical series for further antiviral development.
- [1] Güner, A., et al. Synthesis and antiviral activity evaluation of new 4-thiazolidinones bearing an imidazo[2,1-b]thiazole moiety. J Res Pharm, 2025, 29(3). View Source
